molecular formula C14H20O5 B1201069 2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- CAS No. 73248-95-0

2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl-

Cat. No.: B1201069
CAS No.: 73248-95-0
M. Wt: 268.3 g/mol
InChI Key: RIJDKRLRDVBUHJ-UHFFFAOYSA-N
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Description

2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- is an organic compound with a complex structure that includes both carboxylic acid and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- typically involves multi-step organic reactions. One common method involves the alkylation of a furan derivative followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- exerts its effects involves interactions with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Carboxyethyl)-4-methylfuran-3-carboxylic acid: Lacks the pentyl group, which may affect its solubility and reactivity.

    4-Methyl-5-pentylfuran-3-carboxylic acid: Lacks the carboxyethyl group, which may influence its acidity and binding properties.

Uniqueness

2-Furanpropanoic acid,3-carboxy-4-methyl-5-pentyl- is unique due to the presence of both carboxyethyl and pentyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(2-carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-3-4-5-6-10-9(2)13(14(17)18)11(19-10)7-8-12(15)16/h3-8H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJDKRLRDVBUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223478
Record name 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73248-95-0
Record name 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073248950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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